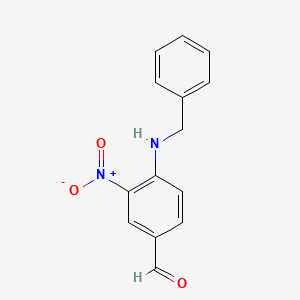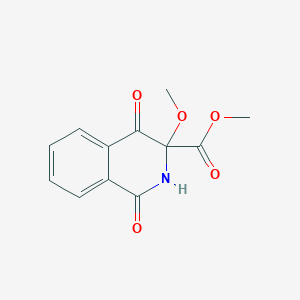
4-(Benzylamino)-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylamino)-3-nitrobenzaldehyde: is an organic compound that features a benzylamino group and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylamino)-3-nitrobenzaldehyde typically involves the nitration of benzaldehyde followed by the introduction of the benzylamino group. One common method is the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitrobenzaldehyde. This intermediate is then reacted with benzylamine under controlled conditions to form the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylamino)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 4-(Benzylamino)-3-aminobenzaldehyde.
Oxidation: 4-(Benzylamino)-3-nitrobenzoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(Benzylamino)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for creating materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-(Benzylamino)-3-nitrobenzaldehyde depends on its application. In antimicrobial research, it is believed to interfere with bacterial cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific molecular pathways .
Comparison with Similar Compounds
4-(Benzylamino)-3-aminobenzaldehyde: Similar structure but with an amino group instead of a nitro group.
4-(Benzylamino)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness: 4-(Benzylamino)-3-nitrobenzaldehyde is unique due to the presence of both a benzylamino group and a nitro group on the benzaldehyde core.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-(benzylamino)-3-nitrobenzaldehyde |
InChI |
InChI=1S/C14H12N2O3/c17-10-12-6-7-13(14(8-12)16(18)19)15-9-11-4-2-1-3-5-11/h1-8,10,15H,9H2 |
InChI Key |
XSJIEAIEQXHIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)









